4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride, with the Chemical Abstracts Service number 1361116-31-5, is a synthetic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring and a carboxamide functional group. It is primarily researched for its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry.
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride is classified as a heterocyclic compound. Specifically, it falls under the category of aminopyrimidines due to the presence of an amino group attached to the pyrimidine ring. Its molecular formula is C₁₁H₁₇Cl₂N₄O, with a molecular weight of 256.73 g/mol .
The synthesis of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride features:
The compound exhibits a melting point that can vary based on purity but generally falls within a range suitable for pharmaceutical formulations. The chemical structure can be represented as follows:
This structure contributes to its biological activity and interaction with target proteins in various pathways .
In terms of chemical reactivity, 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride can participate in several types of reactions:
Understanding these reactions is crucial for optimizing synthesis routes and developing derivatives with improved efficacy or selectivity for biological targets.
The mechanism of action for 4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride involves its interaction with specific biological targets within cells:
Research indicates that similar compounds exhibit activity against various cancer cell lines, suggesting potential applications in cancer therapy . Further studies are needed to elucidate specific molecular targets and pathways affected by this compound.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that these properties significantly influence its bioavailability and pharmacological profile.
4-Methyl-2-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride has potential applications in several scientific domains:
The pyrimidine core is constructed via Biginelli-type condensation or heterocyclization of β-dicarbonyl compounds with amidines. A representative route involves reacting ethyl acetoacetate with guanidine hydrochloride under basic conditions to form 4-methylpyrimidin-5-ol, followed by chlorination using phosphorus oxychloride (POCl₃) to yield 5,7-dichloro-4-methylpyrimidine. Selective displacement at C7 is achieved due to higher electrophilicity, leaving C5 for carboxamide functionalization [1] . Alternative methods employ microwave-assisted cyclization, reducing reaction times from hours to minutes while improving yields by 15–20% [2].
Table 1: Cyclization Methods for Pyrimidine Intermediate
Starting Materials | Conditions | Intermediate | Yield (%) |
---|---|---|---|
Ethyl acetoacetate + guanidine | NaOH, EtOH, reflux | 4-methylpyrimidin-5-ol | 75 |
4-methylpyrimidin-5-ol | POCl₃, reflux | 5,7-dichloro-4-methylpyrimidine | 85 |
5,7-dichloro-4-methylpyrimidine | Morpholine, K₂CO₃, RT | 7-morpholino-5-chloro-4-methylpyrimidine | 94 |
Piperidine integration occurs through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. In SNAr, 5-chloro-4-methylpyrimidine reacts with N-Boc-piperidin-4-yl under mild base (K₂CO₃) to form Boc-protected intermediates, with subsequent deprotection using HCl/dioxane [4] [5]. For sterically hindered derivatives, Buchwald–Hartwig amination is employed: Pd(dba)₂/XPhos catalyzes coupling between piperidine and chloropyrimidine at 80–100°C, achieving >90% conversion. This method tolerates diverse N-substituents on piperidine [4] [5].
Carboxamide installation leverages carboxylation of pyrimidine esters or nitriles. A two-step approach involves:
Table 2: Carboxamide Formation Methods
Starting Material | Activation Agent | Conditions | Product Yield (%) |
---|---|---|---|
Pyrimidine-5-carboxylic acid | HOBt/WSC | NH₃, DMF, 25°C | 92 |
Pyrimidine-5-carbonitrile | CuCl₂, NH₄OH | 100°C, sealed tube | 78 |
Salt formation optimizes physicochemical properties. The free base is dissolved in anhydrous ethanol or 2-propanol, treated with 2.2 equiv. HCl (g) at 0–5°C. Controlled addition prevents local protonation, ensuring crystalline dihydrochloride formation. The product precipitates within 2h, yielding >99% purity after recrystallization from ethanol/water (3:1) [1] [4]. Salt formation increases aqueous solubility 50-fold versus the free base, critical for biological testing [5].
Palladium catalysts dominate piperidine-pyrimidine coupling. Pd(dba)₂/XPhos systems enable C-N bond formation at low catalyst loadings (0.5–1 mol%), while DavePhos ligands suppress diarylation byproducts. Microwave irradiation (120°C, 30 min) further enhances efficiency, achieving turnover numbers (TON) >1,800 [4] [5]. For sensitive substrates, copper(I) thiophene-2-carboxylate (CuTC) with trans-N,N′-dimethylcyclohexane-1,2-diamine permits room-temperature reactions but requires stoichiometric copper [5].
Chiral centers arise during piperidine functionalization or salt resolution. Asymmetric hydrogenation of enamine intermediates using DuPhos-Rh catalysts achieves 90% ee for 3-substituted piperidines. However, C4-substituted piperidines (as in the target compound) require chiral auxiliary-directed lithiation: (-)-sparteine-mediated enantiotopic deprotonation at C4 followed by electrophilic quenching yields enantiopure building blocks [5] [7]. For diastereomer separation, diastereomeric salt crystallization with L-tartaric acid in methanol resolves racemates with de >98% [5].
Table 4: Stereochemical Outcomes of Key Synthetic Steps
Strategy | Conditions | ee/de (%) | Yield (%) |
---|---|---|---|
(-)-Sparteine-directed lithiation | t-BuLi, -78°C, MTBE | 90 ee | 65 |
L-Tartaric acid resolution | MeOH, 25°C, 12h | 98 de | 70 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: